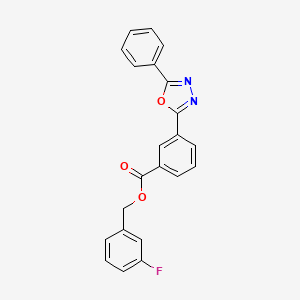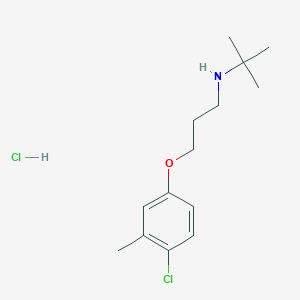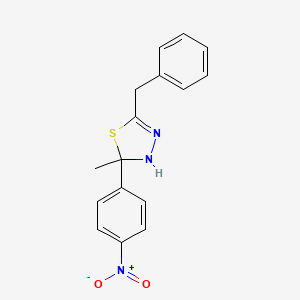
5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone, also known as DMHF, is a natural compound found in the plant species known as Dalbergia odorifera. The compound has been of interest to researchers due to its potential biological and therapeutic properties.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone is not fully understood. However, studies have shown that the compound can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been found to have several biochemical and physiological effects. The compound has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). In addition, 5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been found to modulate the levels of certain cytokines and chemokines, which are involved in the regulation of immune responses.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone is that it is a natural compound that can be easily extracted from the plant source. The compound has been found to have low toxicity and can be used at relatively high concentrations without causing adverse effects. However, one of the limitations of 5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone is that its solubility in water is relatively low, which can make it difficult to use in certain experiments. In addition, the purity of the compound can vary depending on the extraction and purification methods used.
Future Directions
There are several future directions for the research on 5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone. One area of interest is the development of novel synthetic analogs of the compound that can have improved pharmacological properties. Another area of interest is the investigation of the compound's potential therapeutic effects in various disease models, such as cancer, neurodegenerative diseases, and cardiovascular diseases. Furthermore, the elucidation of the compound's mechanism of action and its interactions with other signaling pathways can provide valuable insights into its biological effects.
Synthesis Methods
5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone is a natural compound that is extracted from the heartwood of Dalbergia odorifera. The extraction process involves the use of solvents such as ethanol, methanol, or water. The extracted compound is then purified using various techniques such as column chromatography or recrystallization. The purity of the compound is determined using analytical methods such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has been the focus of several scientific studies due to its potential therapeutic properties. The compound has been found to possess antioxidant, anti-inflammatory, and anti-tumor activities. Studies have shown that 5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors. 5-(2,5-dimethoxyphenyl)-3-(4-hydroxy-3-methoxybenzylidene)-2(3H)-furanone has also been found to have neuroprotective effects and can protect against oxidative stress-induced damage in the brain.
properties
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-23-14-5-7-17(24-2)15(11-14)18-10-13(20(22)26-18)8-12-4-6-16(21)19(9-12)25-3/h4-11,21H,1-3H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRXHAJYIDYGBA-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC(=C(C=C3)O)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC(=C(C=C3)O)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)



![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![2-(2-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4921496.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4921507.png)

![N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)
![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)